molecular formula C20H23ClN2O3S B11349895 N-benzyl-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-benzyl-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11349895
M. Wt: 406.9 g/mol
InChI Key: BADJTPYWDTYSRN-UHFFFAOYSA-N
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Description

N-BENZYL-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methanesulfonyl group attached to a piperidine ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Sulfonylation: The methanesulfonyl group can be introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Carboxamide Group: The final step involves the conversion of the intermediate to the carboxamide derivative using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-BENZYL-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-4-[4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-1H-PYRROLE-2-CARBOXAMIDE: Shares structural similarities but differs in the core ring structure.

    N-BENZYL-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE: Similar structure with a different position of the carboxamide group.

Uniqueness

N-BENZYL-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the position of the carboxamide group on the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

N-benzyl-1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c21-19-8-4-7-17(13-19)15-27(25,26)23-11-9-18(10-12-23)20(24)22-14-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2,(H,22,24)

InChI Key

BADJTPYWDTYSRN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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